molecular formula C17H17ClN4O2 B3910901 N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine CAS No. 303095-54-7

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine

Cat. No. B3910901
CAS RN: 303095-54-7
M. Wt: 344.8 g/mol
InChI Key: XTUDKEPBUGXXLZ-CPNJWEJPSA-N
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Description

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine, also known as CNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNP is a member of the piperazine family, which is a class of compounds that have been widely studied for their potential therapeutic applications. In

Scientific Research Applications

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In cancer research, this compound has been investigated as a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In infectious diseases, this compound has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspases, which are enzymes that play a key role in programmed cell death. In bacterial and fungal pathogens, this compound has been shown to disrupt membrane integrity and inhibit protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal models of Parkinson's disease, this compound has been shown to reduce oxidative stress and inflammation in the brain. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. In bacterial and fungal pathogens, this compound has been shown to inhibit growth and induce cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine is its relatively simple synthesis method, which allows for easy production in the laboratory. Additionally, this compound has been shown to have a broad range of potential applications in various fields of research. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine. One area of interest is the development of more efficient synthesis methods that could increase the yield and purity of the product. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of more specific and effective therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo, which could pave the way for clinical trials and eventual FDA approval.

properties

IUPAC Name

(E)-1-(2-chloro-5-nitrophenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-17-7-6-16(22(23)24)12-14(17)13-19-21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUDKEPBUGXXLZ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303095-54-7
Record name N-(2-CHLORO-5-NITROBENZYLIDENE)-4-PHENYL-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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